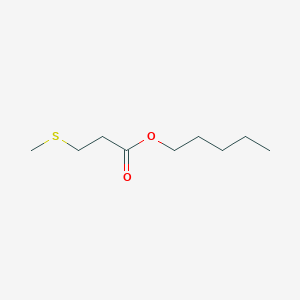

Pentyl 3-(methylthio)propionate

Description

. It is an ester that is commonly used in the flavor and fragrance industry due to its pleasant odor.

Properties

IUPAC Name |

pentyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-3-4-5-7-11-9(10)6-8-12-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCXQPTWKZWPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918140 | |

| Record name | Pentyl 3-(methylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93762-35-7 | |

| Record name | Pentyl 3-(methylthio)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93762-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 3-(methylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl 3-(methylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 3-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Pentyl 3-(methylthio)propionate typically involves two key steps:

- Formation of 3-(methylthio)propionic acid or its derivatives.

- Esterification of the propionic acid derivative with pentanol to yield the pentyl ester.

The methylthio group introduction is commonly achieved by nucleophilic addition or substitution reactions involving methyl mercaptan (methanethiol) or methylthio precursors.

Catalytic Addition of Methylmercaptan to Acrolein

One of the principal methods to prepare 3-(methylthio)propanal, a key intermediate, is the catalytic addition of methylmercaptan to acrolein. This process can be adapted for the preparation of related esters such as this compound by subsequent oxidation and esterification steps.

- Catalyst System: Novel heterogeneous catalysts insoluble in the reaction medium are used to catalyze the addition of methylmercaptan to acrolein efficiently without catalyst consumption, allowing reuse multiple times without loss of activity.

- Reaction Conditions: The reaction is typically carried out at atmospheric pressure, with temperatures ranging from 0 to 60 °C (preferably 30 to 50 °C) to balance reaction velocity and selectivity.

- Process Advantages: This method avoids auxiliary catalysts like organic acids, reducing contamination and simplifying product purification.

- Post-Reaction Processing: The reaction product is filtered to remove the catalyst and can be phase-separated if insoluble in the medium.

This catalytic addition method is well-documented in patent US7119233B2, which also describes the continuous preparation of 3-(methylthio)propanal and its derivatives with high purity and conversion rates exceeding 99%.

Esterification of 3-(Methylthio)propionic Acid with Pentanol

After obtaining 3-(methylthio)propionic acid or its aldehyde intermediate, esterification with pentanol is performed to yield this compound. Common esterification techniques include:

- Acid-Catalyzed Esterification: Using strong acids (e.g., sulfuric acid) to catalyze the reaction between the acid and pentanol under reflux conditions.

- Use of 3-Halopropanoic Acid Esters: According to a related preparation method for similar compounds, 3-halopropanoic acid esters (e.g., 3-chloropropionic acid methyl or ethyl esters) can be reacted with amines or thiols in the presence of alkali to form the desired esters.

Detailed Preparation Method from Patent Literature

A comprehensive preparation method related to 3-(N-methyl-N-pentyl amino) propionic esters, which share structural similarities, involves the following steps:

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| A | Synthesis of N-dimethylpentylamine | Amylamine, phenyl aldehyde, methyl sulfate, alkali (NaOH, KOH, Na2CO3, or K2CO3) | Dehydration in toluene or benzene solvent, distillation | Stepwise dehydration, addition, and distillation |

| B | Formation of 3-(N-methyl-N-pentyl amino) propionic ester | N-dimethylpentylamine, 3-halopropanoic acid ester (e.g., 3-chloropropionic acid methyl ester), alkali (triethylamine, K2CO3, Na2CO3, or NaOH) | Reaction in methylene dichloride or methanol solvent | Huo Keman addition reaction |

| C | Hydrolysis and acidification | Hydrolysis with concentrated hydrochloric acid, acidifying, and beating in ethyl acetate solvent | Hydrolysis and acidification steps | Produces the hydrochloride salt form |

While this method targets amido propionate derivatives, the use of 3-halopropanoic acid esters and alkali-mediated reactions can be adapted for the synthesis of 3-(methylthio)propionate esters by substituting appropriate thiol reagents.

Analytical and Research Findings Supporting Preparation

Research studies focusing on aroma compounds related to methylthio esters provide insights into the purification and identification of these compounds, which indirectly support preparation methods:

- Extraction and Purification: Techniques such as vacuum headspace extraction, solvent extraction with pentane/diethyl ether mixtures, and concentration via Vigreux columns are effective for isolating volatile methylthio esters from natural sources or reaction mixtures.

- Characterization: Mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy confirm the structure and purity of synthesized methylthio propionate esters.

- Sensory Evaluation: Expert panels assess the olfactive properties of synthesized compounds, verifying the successful preparation of target aroma molecules.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic addition of methylmercaptan to acrolein | Methylmercaptan, acrolein, heterogeneous catalyst | 0–60 °C, atmospheric pressure | High selectivity, reusable catalyst, continuous process | Requires catalyst preparation, control of reaction temperature |

| Esterification of 3-(methylthio)propionic acid with pentanol | 3-(Methylthio)propionic acid, pentanol, acid catalyst | Reflux, acid catalysis | Straightforward, well-known esterification | Possible side reactions, need for purification |

| Alkali-mediated reaction with 3-halopropanoic acid esters | 3-halopropanoic acid esters, methylthiol or amines, alkali | Solvent: methylene dichloride or methanol | Versatile, adaptable to various esters | Requires halogenated intermediates, multiple steps |

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-(methylthio)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

Pentyl 3-(methylthio)propionate is utilized as a reagent in organic synthesis to introduce the pentyl ester group. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry. Notable reactions include:

- Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

- Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution: Nucleophilic substitution can occur at the ester group, leading to the formation of different derivatives.

2. Industrial Production:

In industrial settings, continuous flow reactors are often employed for the synthesis of this compound, optimizing reaction conditions and enhancing yield. Purification processes such as distillation are used to achieve high-purity products.

Biological Applications

1. Biological Activity Studies:

Research has indicated that this compound may possess various biological activities. Studies focus on its interactions with enzymes and potential therapeutic properties. The hydrolysis of the ester group releases active components that may influence biological pathways.

2. Flavor and Fragrance Industry:

Due to its pleasant aroma, this compound is widely used in the flavor and fragrance industry. It is incorporated into various products to impart desirable scents, enhancing consumer appeal.

Case Study 1: Flavor Profile Development

A study investigated the role of this compound in developing flavor profiles for food products. The compound's contribution to sulfur volatiles was analyzed during fruit maturation processes, highlighting its significance in enhancing flavor complexity in strawberries .

Case Study 2: Therapeutic Potential

Research into the potential therapeutic applications of this compound has shown promise in enzyme interaction studies. The compound's ability to modulate enzyme activity suggests possible uses in drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action of pentyl 3-(methylthio)propionate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-(methylthio)propanoic acid, which can then interact with biological pathways . The sulfur atom in the compound may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(methylthio)propionate

- Ethyl 3-(methylthio)propionate

- Butyl 3-(methylthio)propionate

Uniqueness

Pentyl 3-(methylthio)propionate is unique due to its specific pentyl ester group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications where a specific odor profile is desired .

Biological Activity

Pentyl 3-(methylthio)propionate (PMTP) is an ester compound that has garnered attention for its potential biological activities and applications in various fields, including flavor and fragrance industries, as well as its therapeutic properties. This article delves into the biological activity of PMTP, synthesizing data from diverse sources to provide a comprehensive overview.

PMTP can be synthesized through the esterification of 3-(methylthio)propanoic acid with pentanol, typically using an acid catalyst such as sulfuric acid. This reaction leads to the formation of PMTP, which has unique physical and chemical properties due to its specific pentyl ester group.

The biological activity of PMTP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to release 3-(methylthio)propanoic acid, which may interact with biological pathways involved in metabolism and signaling.

Enzyme Interactions

Research indicates that PMTP may influence enzyme activities, particularly those involved in metabolic processes. Its interactions can lead to modulation of enzyme functions, potentially impacting various biochemical pathways. For instance, studies have shown that similar thiol compounds can affect the activity of enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for the metabolism of alcohols and aldehydes in biological systems .

Case Studies

- Flavor Profile Studies : PMTP has been identified as a significant contributor to the flavor profiles of certain tropical fruits, particularly in relation to volatile sulfur compounds (VSCs). Research has demonstrated that PMTP's presence enhances the aromatic qualities of fruits like durian, where it interacts with other VSCs to create a complex flavor matrix .

- Therapeutic Potential : Investigations into the therapeutic properties of PMTP suggest potential applications in medicine. For instance, studies have explored its role in modulating metabolic pathways that could be beneficial in treating conditions related to oxidative stress and inflammation .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Modulates enzyme activity; enhances flavor profiles | Flavoring agent; potential therapeutic uses |

| Methyl 3-(methylthio)propionate | Similar metabolic interactions; flavor enhancement | Food industry; aroma compounds |

| Ethyl 3-(methylthio)propionate | Related biological effects; lesser volatility | Flavoring agent |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Pentyl 3-(methylthio)propionate?

- Methodological Answer : A viable approach involves adapting nucleophilic substitution reactions used for analogous esters. For example, reacting 3-(methylthio)propionic acid with pentanol under acid catalysis (e.g., sulfuric acid) via esterification. Alternatively, thioesterification of pentyl propionate with methanethiol in the presence of a base (e.g., K₂CO₃) could be explored. Reaction optimization should include temperature control (e.g., reflux at 110–120°C) and inert atmospheres to minimize oxidation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR will show a triplet for the methylthio group (δ 2.1–2.3 ppm) and a singlet for the pentyl ester’s terminal methyl (δ 0.8–1.0 ppm). The propionate backbone protons appear as multiplets (δ 2.5–3.0 ppm) .

- GC-MS : Use a polar column (e.g., DB-5) to resolve the ester. The molecular ion peak (M⁺) should align with the molecular weight (~188 g/mol for C₉H₁₈O₂S). Fragmentation patterns include loss of pentoxy (C₅H₁₁O⁻) and methylthio (SCH₃⁻) groups .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent oxidation of the thioether group. Use fume hoods for synthesis, and wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (similar to methylthio analogs in ). Waste must be neutralized with dilute NaOH before disposal .

Advanced Research Questions

Q. What strategies can optimize reaction efficiency of this compound synthesis under anhydrous conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (lipases) to enhance esterification yields.

- Solvent Selection : Anhydrous toluene or DMF improves miscibility of 3-(methylthio)propionic acid and pentanol.

- Realtime Monitoring : Use FTIR to track carbonyl (C=O) peak reduction (1720 cm⁻¹) to confirm ester formation .

Q. How can conflicting data regarding thermodynamic properties (e.g., boiling point) be systematically analyzed?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., COSMO-RS for boiling point estimation).

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting boiling/melting points.

- Database Validation : Compare results with NIST Chemistry WebBook entries for structurally similar thioesters (e.g., methyl 3-(methylthio)propionate in ) .

Q. What computational chemistry approaches predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model the electron density of the thioether group to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate reaction pathways (e.g., hydrolysis or sulfoxide formation).

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. nonpolar solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.